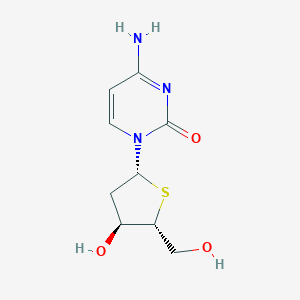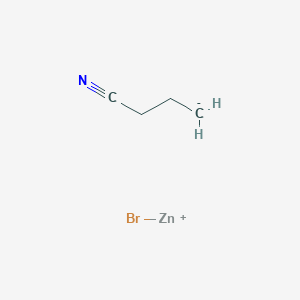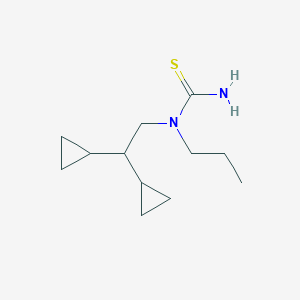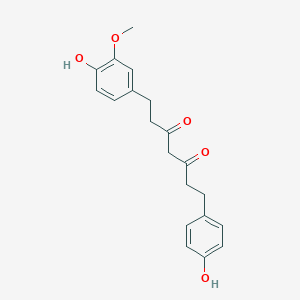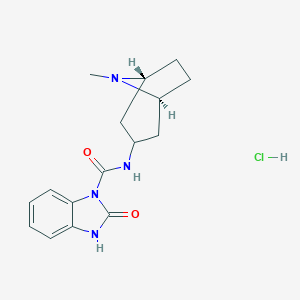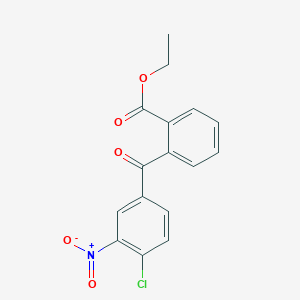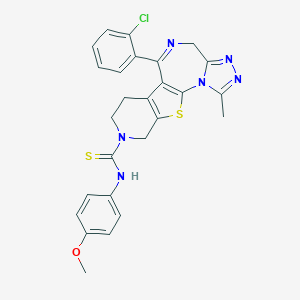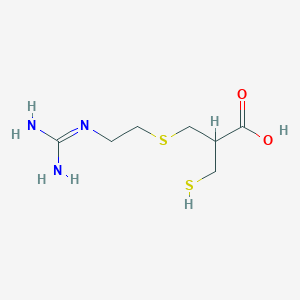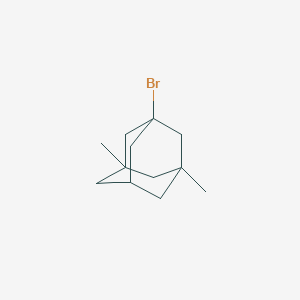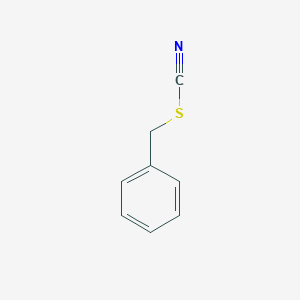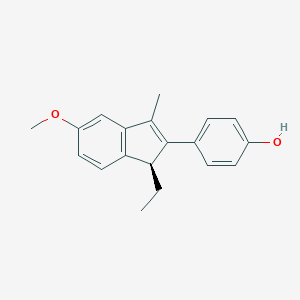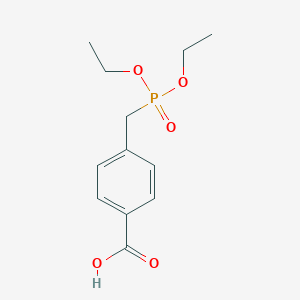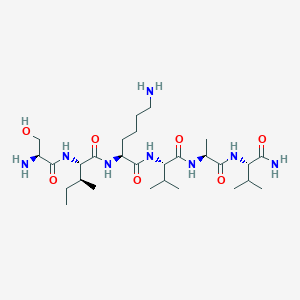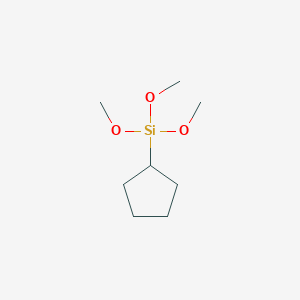
Cyclopentyltrimethoxysilane
Descripción general
Descripción
Cyclopentyltrimethoxysilane is a silicon-based compound that is not directly discussed in the provided papers. However, related compounds such as cyclopentylsilane and cyclopentasilane are mentioned, which can give insights into the chemical behavior and properties of cyclopentyltrimethoxysilane. Cyclopentylsilane, for instance, exhibits pseudorotational motion and has a stable envelope form with the silyl group in the equatorial position .
Synthesis Analysis
The synthesis of cyclopentyl-related compounds involves various chemical reactions. For example, cyclopentyl methyl ether was used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, employing ammonium salts as catalysts . Although this does not directly describe the synthesis of cyclopentyltrimethoxysilane, it provides a context for the type of reactions that cyclopentyl compounds can undergo. Additionally, cyclopentasilane-fused hexasilabenzvalene was synthesized from tetrachlorocyclopentasilane, indicating that cyclopentasilane derivatives can be synthesized through reduction reactions .
Molecular Structure Analysis
The molecular structure of cyclopentylsilane has been studied using gas-phase electron diffraction, revealing that the molecule undergoes pseudorotational motion and prefers an envelope conformation . This information is relevant as it provides a basis for understanding the structural dynamics of cyclopentyl-containing compounds, which could be extrapolated to cyclopentyltrimethoxysilane.
Chemical Reactions Analysis
The chemical reactions involving cyclopentyl compounds are diverse. Cyclopentyl methyl ether, for example, is used in acetalization reactions to form 1,3-dioxanes and 1,3-dioxolanes . This suggests that cyclopentyl compounds can participate in reactions that form cyclic ethers, which could be relevant when considering the reactivity of cyclopentyltrimethoxysilane.
Physical and Chemical Properties Analysis
While the physical and chemical properties of cyclopentyltrimethoxysilane are not directly reported in the provided papers, the properties of related compounds can offer some insights. The electron diffraction study of cyclopentylsilane provides geometrical parameters that could be related to the physical properties of cyclopentyltrimethoxysilane, such as bond lengths and angles . Additionally, the synthesis and study of cyclopentasilane-fused hexasilabenzvalene give an indication of the types of structures and properties that silicon-containing cyclopentyl derivatives can exhibit .
Aplicaciones Científicas De Investigación
1. Application in Cancer Energy Metabolism Research
Cyclopentyltrimethoxysilane has been studied for its effects on cancer energy metabolism. Research in this area assesses the impact of various antineoplastic drugs and energy metabolism inhibitors on tumor development and progression. This includes evaluating how these substances, possibly including Cyclopentyltrimethoxysilane, affect metabolite concentrations, enzyme activities, and energy metabolism fluxes in cancer models (Rodríguez-Enríquez et al., 2009).
2. Environmental Impact and Toxicity Studies
The compound has been examined in the context of environmental science, particularly concerning the toxicity of various chemicals, including antibiotics, in the aquatic environment. This research often involves studying the concentrations, ecotoxicity, and environmental risks associated with these chemicals (Kovaláková et al., 2020).
3. Ophthalmological Applications
In ophthalmology, the potential of Cyclopentyltrimethoxysilane for improving lacrimal gland function has been explored. This research is particularly relevant in conditions like Sjögren's syndrome, where lacrimal gland function is compromised. Studies focus on evaluating how the compound can enhance tear secretion and reduce lymphocyte infiltration in the gland (Tsubota et al., 2001).
4. Drug Discovery and Development
Cyclopentyltrimethoxysilane's role in drug discovery and development has been a subject of interest. It's part of a broader exploration of how chemical compounds can contribute to the development of new drugs, including their pharmacology and clinical applications (Drews, 2000).
5. Chemotherapy Research
The compound has been implicated in chemotherapy research. Studies have examined how it interacts with other chemotherapy drugs and its effects on the gut microbiota, which is crucial for understanding the overall impact of chemotherapy treatments (Lu et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopentyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-9-12(10-2,11-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMPTIHEUZLTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431832 | |
| Record name | CYCLOPENTYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyltrimethoxysilane | |
CAS RN |
143487-47-2 | |
| Record name | Cyclopentyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143487-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYCLOPENTYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentyl(trimethoxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




